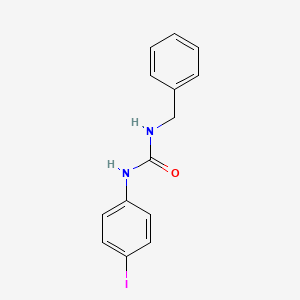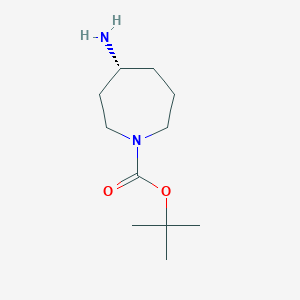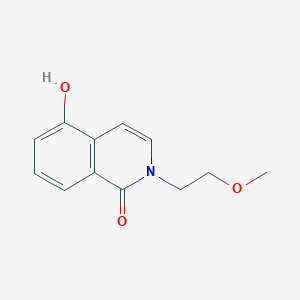
N-(cyclopropylmethyl)-4-ethylaniline
Overview
Description
“N-(cyclopropylmethyl)-4-ethylaniline” is a compound that contains an aniline group (a benzene ring attached to an amine group), an ethyl group (a two-carbon chain), and a cyclopropylmethyl group (a three-carbon ring attached to a methyl group). The “N-” in the name indicates that the cyclopropylmethyl group is attached to the nitrogen atom of the aniline group .
Molecular Structure Analysis
The molecular structure of “this compound” would be determined by the arrangement of its atoms and the bonds between them. The aniline group would contribute to the compound’s aromaticity, while the ethyl and cyclopropylmethyl groups would be aliphatic .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its molecular structure. These might include its solubility in various solvents, its melting and boiling points, and its reactivity with other compounds .Scientific Research Applications
1. Condensation Reactions and Formation of Alkyldiarylamines
N-(Cyclopropylmethyl)-4-ethylaniline is involved in condensation reactions with 1,4-cyclohexanediones. These reactions produce N-alkyl-N-arylanilines and triarylamines, integral compounds in organic chemistry. This process follows a proposed mechanism that involves the dehydration of monoenamines of the 1,4-dione. The reaction rates of substituted N-ethylanilines show a specific trend when plotted against Hammett's σ values, indicating a significant role in understanding reaction mechanisms in organic synthesis (Haga, Oohashi, & Kaneko, 1984).
2. Role in Nitrosation of Aromatic Amines
This compound demonstrates reactivity in the nitrosation of N,N-dialkyl aromatic amines. Research shows that compounds like N-cyclopropyl-N-methylaniline react rapidly with nitrous acid, leading to the formation of N-alkyl-N-nitrosoaniline. This reaction is important in understanding the mechanism of specific cleavage of the cyclopropyl group from the nitrogen atom, contributing to our understanding of aromatic amine chemistry and radical ion formation (Loeppky & Elomari, 2000).
3. Application in Ethylene Precursor Research
This compound is related to compounds like 1-aminocyclopropane-1-carboxylic acid (ACC), an ethylene precursor in higher plants. Studies involving ACC have shown its conversion into nonvolatile metabolites, such as 1-(malonylamino)cyclopropane-1-carboxylic acid in plants, underlining its significance in plant biochemistry and ethylene synthesis research (Hoffman, Yang, & McKeon, 1982).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on “N-(cyclopropylmethyl)-4-ethylaniline” would depend on its properties and potential applications. For example, if it has interesting biological activity, it might be studied as a potential drug. If it has unique chemical reactivity, it might be used in the development of new synthetic methods .
Properties
IUPAC Name |
N-(cyclopropylmethyl)-4-ethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-2-10-5-7-12(8-6-10)13-9-11-3-4-11/h5-8,11,13H,2-4,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSULWYVAMOJLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B1438840.png)
![(2-[(1-Benzyl-2-methyl-1H-indol-3-YL)thio]ethyl)amine](/img/structure/B1438841.png)


![2-tert-butyl-1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1438846.png)
![{4-[3-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol](/img/structure/B1438847.png)

![7-(2-furyl)-2-pyrrolidin-1-yl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1438851.png)
![2-morpholin-4-yl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1438852.png)
![(2-{[3-(2-Furyl)prop-2-enoyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B1438854.png)

![1-(2-aminoethyl)-5-(3-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1438861.png)
![1-(2-aminoethyl)-5-(2-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1438862.png)

